molecular formula C24H22N2O3S B020973 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine CAS No. 104604-60-6

2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine

Cat. No. B020973
M. Wt: 418.5 g/mol
InChI Key: FPZGMBQNUCUBND-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine, also known as MQPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MQPA is a potent inhibitor of serine proteases, which are enzymes that play critical roles in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis.

2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine can be synthesized through a multi-step process that involves the reaction of several starting materials, including 2-methoxymethylpyrrolidine, 7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizine-10-carboxylic acid, and thionyl chloride. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine.

Scientific research application

2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a tool for studying the function of serine proteases in various biological systems. Serine proteases are involved in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis, and their dysregulation has been implicated in several diseases, including cancer, Alzheimer's disease, and inflammatory disorders.

Mechanism of action

2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine works by irreversibly inhibiting serine proteases, which are enzymes that play critical roles in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis. 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine binds covalently to the active site of the enzyme, thereby preventing its activity.

Biochemical and physiological effects

2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects, including inhibition of blood coagulation, inflammation, and apoptosis. Additionally, 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been shown to have anti-tumor activity, which may be due to its ability to inhibit the activity of serine proteases that are involved in tumor growth and metastasis.

Advantages and limitations for lab experiments

One of the major advantages of using 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine in lab experiments is its high potency and specificity for serine proteases. This makes it an ideal tool for studying the function of these enzymes in various biological systems. Additionally, 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one of the limitations of using 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is its irreversible inhibition of serine proteases, which may limit its use in certain experimental settings.

Future directions

There are several future directions for research on 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine. One area of interest is its potential use as a therapeutic agent for the treatment of diseases that are associated with dysregulated serine protease activity, such as cancer, Alzheimer's disease, and inflammatory disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine, as well as its potential limitations and drawbacks as a research tool. Finally, there is a need for the development of new and improved inhibitors of serine proteases that can overcome the limitations of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine and provide new insights into the function of these enzymes in various biological systems.

properties

CAS RN

104604-60-6

Product Name

2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

10-[(2R)-2-(methoxymethyl)pyrrolidine-1-carbonyl]-8-phenylthieno[2,3-a]quinolizin-7-one

InChI

InChI=1S/C24H22N2O3S/c1-29-15-18-8-5-11-25(18)24(28)20-14-19(16-6-3-2-4-7-16)23(27)26-12-9-17-10-13-30-22(17)21(20)26/h2-4,6-7,9-10,12-14,18H,5,8,11,15H2,1H3/t18-/m1/s1

InChI Key

FPZGMBQNUCUBND-GOSISDBHSA-N

Isomeric SMILES

COC[C@H]1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4

SMILES

COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4

Canonical SMILES

COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4

Other CAS RN

104604-60-6

synonyms

2-(methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine
MOTQP
Ro 195686
Ro-195686

Origin of Product

United States

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